

An In-Depth Technical Guide to the Chemical Structure and Properties of Azapropazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azapropazone**

Cat. No.: **B1665922**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and uricosuric properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical characteristics, and pharmacological profile. Detailed methodologies for key experimental procedures are outlined, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison, providing a thorough resource for researchers and professionals in drug development.

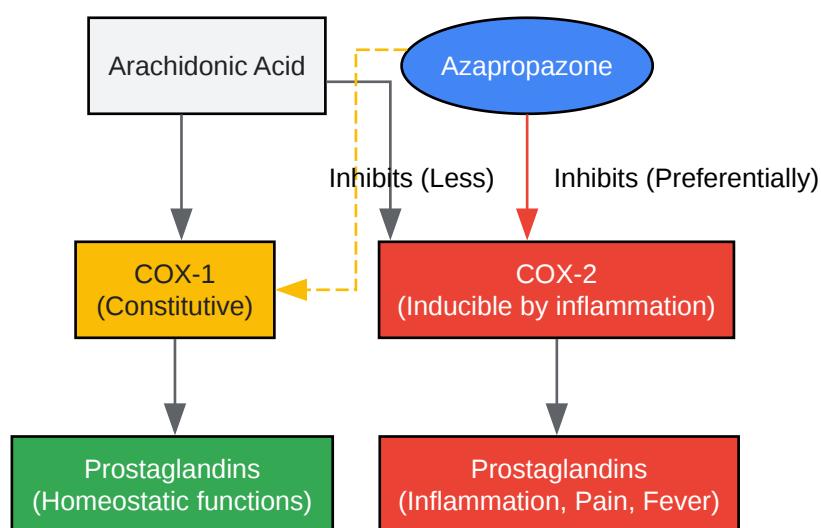
Chemical Structure and Identification

Azapropazone, a member of the benzotriazine class of compounds, possesses a unique tricyclic structure.^{[1][2]} Its systematic IUPAC name is 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][3][4]benzotriazine-1,3-dione. The structure is characterized by a pyrazolidine ring fused with a 1,2,4-benzotriazine ring system.

The chemical identifiers for **azapropazone** are summarized in the table below.

Identifier	Value
IUPAC Name	5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a]benzotriazine-1,3-dione
SMILES	CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C
InChI	InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3
InChIKey	MPHPHYZQRGLTBO-UHFFFAOYSA-N
CAS Number	13539-59-8
Molecular Formula	C ₁₆ H ₂₀ N ₄ O ₂

Physicochemical Properties

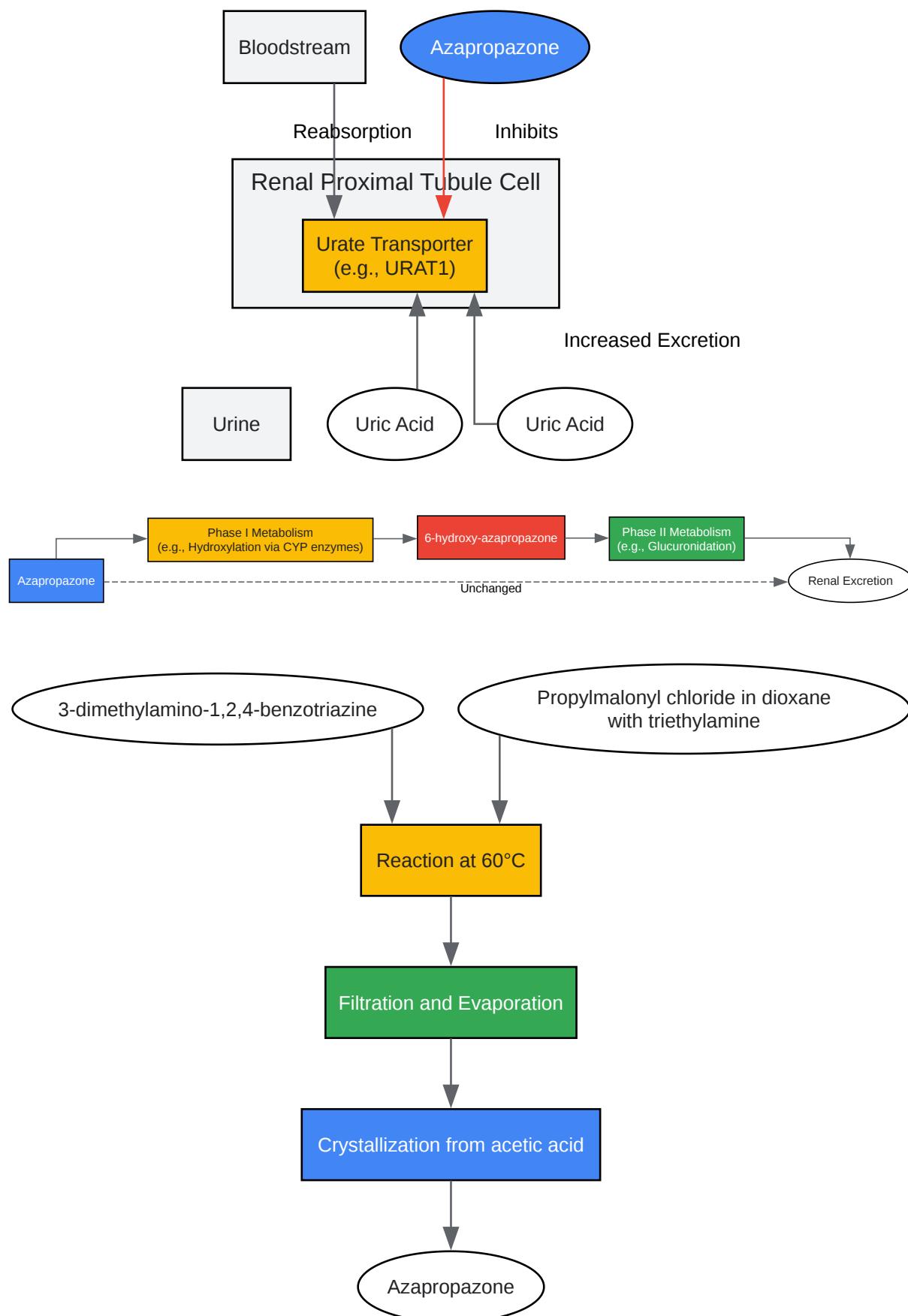

The physicochemical properties of **azapropazone** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented below.

Property	Value
Molecular Weight	300.36 g/mol
Melting Point	187 °C
Boiling Point	~441.59 °C (rough estimate)
pKa	8.66 ± 0.20 (Predicted)
Water Solubility	147.2 mg/L (at 35 °C)
Solubility in Organic Solvents	Slightly soluble in DMSO and Methanol
Appearance	Nearly colorless, crystalline solid

Pharmacological Properties

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Azapropazone's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. **Azapropazone** exhibits a preference for inhibiting COX-2, the inducible isoform of the enzyme that is upregulated during inflammatory responses, over the constitutively expressed COX-1 isoform. This preferential inhibition of COX-2 may contribute to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.



[Click to download full resolution via product page](#)

Mechanism of Action of **Azapropazone** via COX Inhibition.

Uricosuric Activity

In addition to its anti-inflammatory effects, **azapropazone** possesses uricosuric properties, meaning it increases the excretion of uric acid in the urine. This makes it a therapeutic option for conditions such as gout, which is characterized by hyperuricemia. The uricosuric effect is attributed to its action on renal tubules, although the precise transporters involved are not fully elucidated, it is thought to inhibit the reabsorption of uric acid.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azapropazone--a treatment for hyperuricaemia and gout? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azapropazone CAS#: 13539-59-8 [m.chemicalbook.com]
- 4. ijpcbs.com [ijpcbs.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Properties of Azapropazone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665922#azapropazone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com